

Ethyl 6-bromonicotinate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

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Compound of Interest

Compound Name: Ethyl 6-bromonicotinate

Cat. No.: B170660

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Introduction: The Strategic Importance of a Versatile Pyridine Building Block

In the landscape of modern drug discovery and materials science, functionalized heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring system is a ubiquitous motif found in numerous blockbuster pharmaceuticals and agrochemicals. **Ethyl 6-bromonicotinate** (CAS No. 132334-98-6) has emerged as a particularly valuable and versatile building block for researchers and process chemists.^[1] Its structure, featuring an electron-deficient pyridine ring activated by an ester and possessing a strategically placed bromine atom, makes it an ideal substrate for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the physical and chemical properties of **Ethyl 6-bromonicotinate**. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights required to effectively utilize this key intermediate. We will delve into its synthesis, reactivity, spectral characteristics, and safe handling protocols, moving beyond a simple recitation of facts to explain the causality behind experimental choices and to provide robust, self-validating methodologies.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory, informing choices regarding purification, storage, and reaction setup. While some specific physical constants for **Ethyl 6-bromonicotinate** are not widely published, its properties can be reliably inferred from available data and comparison with close structural analogs like **Methyl 6-bromonicotinate**.^[2]

Table 1: Physicochemical Data for **Ethyl 6-bromonicotinate**

Property	Value	Source(s)
CAS Number	132334-98-6	[1]
Molecular Formula	C ₈ H ₈ BrNO ₂	[1][3]
Molecular Weight	230.06 g/mol	[1][3]
Appearance	Solid, Semi-solid, or lump	
Melting Point	Data not available; likely a low-melting solid. The analogous methyl ester melts at 106-110 °C.	
Boiling Point	Data not available.	
Solubility	Expected to be soluble in common organic solvents (DCM, THF, Dioxane, DMF); limited solubility in water.	[4]
Storage	Store under an inert atmosphere at room temperature.	

Synthesis of Ethyl 6-bromonicotinate

The most direct and reliable synthesis of **Ethyl 6-bromonicotinate** is achieved through the esterification of its corresponding carboxylic acid, 6-bromonicotinic acid. While various esterification methods exist, the conversion of the carboxylic acid to an acyl chloride intermediate followed by reaction with ethanol offers a high-yielding and clean transformation,

avoiding the equilibrium limitations of direct Fischer esterification. This approach is well-documented for the analogous methyl ester and is directly adaptable.^{[5][6]}

Protocol 2.1: Synthesis via Acyl Chloride Intermediate

This two-step, one-pot procedure is a robust method for preparing **Ethyl 6-bromonicotinate** on a laboratory scale. The causality is clear: oxalyl chloride is a superior reagent for creating the acyl chloride as its byproducts (CO, CO₂, HCl) are gaseous and easily removed, driving the reaction to completion.

Step-by-Step Methodology:

- **Reaction Setup:** To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet connected to a scrubber), add 6-bromonicotinic acid (10.1 g, 50 mmol) and dichloromethane (DCM, 100 mL).
- **Acyl Chloride Formation:** Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops). Slowly add oxalyl chloride (5.5 mL, 65 mmol, 1.3 equiv) to the suspension via a dropping funnel over 15 minutes at room temperature.
 - **Expertise & Experience:** Vigorous gas evolution will be observed. The catalytic DMF forms the Vilsmeier reagent in situ, which is the active species that facilitates the conversion to the acyl chloride.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 1-2 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
- **Solvent Removal:** Remove the DCM and excess oxalyl chloride under reduced pressure using a rotary evaporator. This step is critical to ensure the complete removal of the volatile acid chloride precursor.
- **Esterification:** Re-dissolve the crude acyl chloride residue in dry DCM (50 mL). In a separate flask, prepare a solution of absolute ethanol (15 mL, ~250 mmol, 5 equiv) and triethylamine (8.4 mL, 60 mmol, 1.2 equiv) in dry DCM (50 mL).
- **Addition and Reaction:** Cool the acyl chloride solution to 0 °C in an ice bath. Add the ethanol/triethylamine solution dropwise over 20 minutes. The triethylamine acts as an acid

scavenger for the HCl generated during the esterification.

- **Workup:** After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **Ethyl 6-bromonicotinate** is anchored in its identity as a heteroaryl halide. The carbon-bromine bond at the 6-position is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of diverse molecular fragments, a cornerstone of modern medicinal chemistry.^{[4][7]}

Suzuki-Miyaura Cross-Coupling

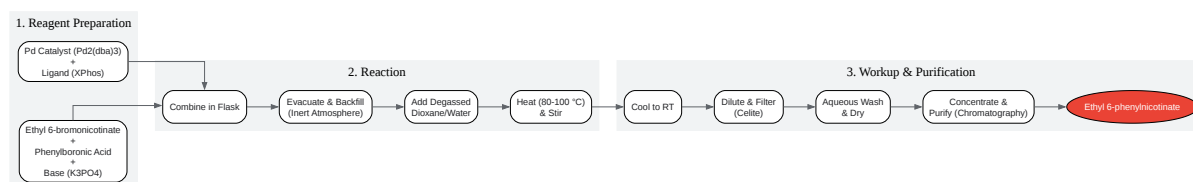
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation.^[8] **Ethyl 6-bromonicotinate** is an ideal substrate, as the electron-withdrawing nature of the pyridine ring and the ester group facilitates the rate-limiting oxidative addition step of the catalytic cycle.^[9]

This protocol describes a representative coupling to form Ethyl 6-phenylnicotinate.

Step-by-Step Methodology:

- **Reagent Preparation:** In an oven-dried Schlenk flask, combine **Ethyl 6-bromonicotinate** (1.15 g, 5.0 mmol), phenylboronic acid (732 mg, 6.0 mmol, 1.2 equiv), and potassium phosphate (K_3PO_4 , 3.18 g, 15.0 mmol, 3.0 equiv).
- **Catalyst Addition:** Add the palladium catalyst, such as $\text{Pd}_2(\text{dba})_3$ (92 mg, 0.1 mmol, 2 mol%), and a phosphine ligand, such as XPhos (143 mg, 0.3 mmol, 6 mol%).

- Trustworthiness: The use of a pre-catalyst and a well-defined ligand ensures reproducible results. The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting both the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.^[10]
- Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
- Purification: Wash the filtrate with water (30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to afford the desired product.



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Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

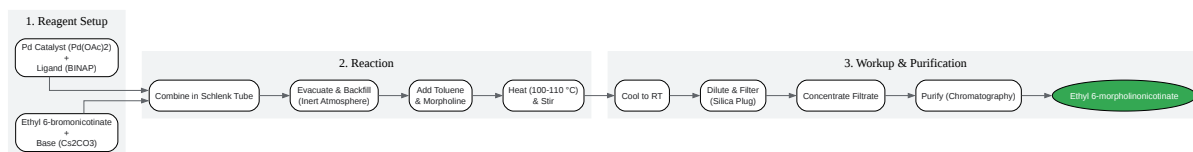
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of aryl amines from aryl halides.^[7] This reaction is synthetically crucial as aryl amine moieties are prevalent in pharmaceuticals. **Ethyl 6-bromonicotinate** serves as an excellent electrophile for this transformation.

This protocol details a typical procedure for coupling a secondary cyclic amine.

Step-by-Step Methodology:

- **Reaction Setup:** To an oven-dried Schlenk tube, add **Ethyl 6-bromonicotinate** (1.15 g, 5.0 mmol), a palladium pre-catalyst such as Pd(OAc)₂ (22 mg, 0.1 mmol, 2 mol%), and a suitable ligand like BINAP (93 mg, 0.15 mmol, 3 mol%).
- **Base and Reagents:** Add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.44 g, 7.5 mmol, 1.5 equiv).
 - **Expertise & Experience:** The choice of base is critical. A strong base is required to deprotonate the amine or the intermediate palladium-amine complex, but it must not be nucleophilic enough to compete in side reactions. Sodium tert-butoxide is also a common choice.^[11]
- **Inert Atmosphere:** Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon). Repeat three times.
- **Solvent and Amine Addition:** Add dry, degassed toluene (25 mL) via syringe, followed by morpholine (0.52 mL, 6.0 mmol, 1.2 equiv).
- **Reaction:** Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature, dilute with ethyl acetate (50 mL), and filter through a plug of silica gel, eluting with additional ethyl acetate.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by flash column chromatography (hexane/ethyl acetate) to yield the pure

product, Ethyl 6-morpholinonicotinate.



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Caption: Workflow for the Buchwald-Hartwig amination reaction.

Spectroscopic Analysis (Predicted)

While comprehensive, published spectra for **Ethyl 6-bromonicotinate** are scarce, its spectral characteristics can be accurately predicted based on its structure and data from analogous compounds such as **Methyl 6-bromonicotinate** and Ethyl nicotinate.^{[5][12][13]}

Table 2: Predicted Spectroscopic Data

Technique	Predicted Key Signals
¹ H NMR	~8.9 ppm (d, 1H): Proton at C2 (ortho to ring N, meta to Br). ~8.2 ppm (dd, 1H): Proton at C4 (meta to ring N and Br). ~7.7 ppm (d, 1H): Proton at C5 (ortho to Br, meta to ring N). ~4.4 ppm (q, 2H): Methylene protons (-O-CH ₂ -CH ₃). ~1.4 ppm (t, 3H): Methyl protons (-O-CH ₂ -CH ₃).
¹³ C NMR	~164 ppm: Carbonyl carbon (C=O). ~152 ppm: C6 (ipso-C attached to Br). ~150 ppm: C2 (CH ortho to ring N). ~140 ppm: C4 (CH meta to ring N). ~128 ppm: C5 (CH ortho to Br). ~125 ppm: C3 (ipso-C attached to ester). ~62 ppm: Methylene carbon (-O-CH ₂ -CH ₃). ~14 ppm: Methyl carbon (-O-CH ₂ -CH ₃).
IR (Infrared)	~1720-1730 cm ⁻¹ : Strong C=O stretch (ester). ~1580, 1470 cm ⁻¹ : Aromatic C=C ring stretches. ~1250-1300 cm ⁻¹ : C-O stretch. ~3000-3100 cm ⁻¹ : Aromatic C-H stretch. ~2850-2980 cm ⁻¹ : Aliphatic C-H stretch.
MS (Mass Spec)	M ⁺ at m/z 229 and 231: Molecular ion peak showing the characteristic isotopic pattern for bromine (¹⁹ Br/ ⁸¹ Br ≈ 1:1). Key Fragments: m/z 184/186 (loss of ethoxy radical, •OCH ₂ CH ₃), m/z 156/158 (loss of CO ₂ Et).

Safety and Handling

As a halogenated organic compound, **Ethyl 6-bromonicotinate** must be handled with appropriate care in a laboratory setting.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures:

- Always handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust or vapors (P261).
- Avoid contact with skin and eyes. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
- Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

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